molecular formula C21H19N3O6S B4906407 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide

Cat. No.: B4906407
M. Wt: 441.5 g/mol
InChI Key: GBIHKMUKWVWJJE-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide is a complex organic compound with the molecular formula C21H19N3O6S. It is characterized by the presence of a methoxyphenyl group, a sulfamoyl group, a methyl group, and a nitrophenyl group attached to a benzamide core

Preparation Methods

The synthesis of 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-14-3-4-15(21(25)22-16-5-9-18(10-6-16)24(26)27)13-20(14)31(28,29)23-17-7-11-19(30-2)12-8-17/h3-13,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIHKMUKWVWJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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